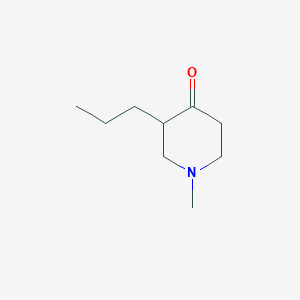

1-Methyl-3-propylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-propylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-4-8-7-10(2)6-5-9(8)11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELSFTBEEXLRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Methyl 3 Propylpiperidin 4 One

Retrosynthetic Analysis of the 1-Methyl-3-propylpiperidin-4-one Core

A retrosynthetic analysis of this compound reveals several potential disconnections and synthetic pathways. The primary disconnection breaks the bonds formed during the cyclization step, leading back to acyclic precursors.

One logical disconnection is at the C2-N and C6-C5 bonds, suggesting a Mannich-type condensation. This approach would involve methylamine (B109427), a source of formaldehyde (B43269) or a synthetic equivalent, and a ketone precursor bearing the propyl group.

Another key disconnection can be made at the N-CH3 bond and the C3-propyl bond. This suggests a strategy where a pre-formed 3-propylpiperidin-4-one is N-methylated, or a piperidin-4-one is first N-methylated and then alkylated at the C3 position.

A Dieckmann condensation approach is also feasible, involving the intramolecular cyclization of a suitably substituted diester. This would lead to a β-keto ester intermediate that can be hydrolyzed and decarboxylated to yield the target piperidinone.

Precursor Synthesis and Reactivity Profiles

The success of any synthetic route to this compound hinges on the availability and reactivity of key precursors.

For a Mannich-type reaction, the essential precursors would be methylamine, formaldehyde, and a ketone of the structure CH3CH2CH2COCH2CH2NH2. The synthesis of this aminoketone itself would require a multi-step process.

Alternatively, a more convergent approach would utilize readily available starting materials. For instance, a Dieckmann condensation route would start from a diester, which could be synthesized from the Michael addition of methylamine to two equivalents of an appropriate acrylate (B77674), followed by the introduction of the propyl group. The reactivity of these precursors is well-established, with the enolizable protons alpha to the carbonyl groups being key to the cyclization process.

Direct and Indirect Cyclization Approaches

The formation of the piperidin-4-one ring can be achieved through several direct and indirect cyclization strategies.

Mannich-type Reactions for Piperidin-4-one Formation

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds and can be applied to the formation of piperidin-4-ones. In the context of this compound, a one-pot reaction between an appropriate aldehyde, methylamine, and a ketone could theoretically yield the desired ring system. A variation of the classic Mannich reaction involves the condensation of a dialkyl amine with formaldehyde and a ketone. For instance, N,N′-Dimethylbispidinone can be synthesized using a double Mannich condensation method. lookchem.com While not directly leading to the target compound, this demonstrates the feasibility of forming the core piperidone structure through this type of reaction.

A plausible route could involve the reaction of a β-aminoketone with an aldehyde and another amine, although this can lead to mixtures of products. A more controlled, stepwise approach is often preferred.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are highly effective for constructing cyclic systems. The Dieckmann condensation is a prime example of an intramolecular Claisen condensation that can be used to synthesize cyclic β-keto esters, which are precursors to cyclic ketones. stackexchange.com

The synthesis of 1-methyl-4-piperidone (B142233) has been reported via a Dieckmann cyclization of a diester formed from the double Michael reaction of methylamine with two equivalents of ethyl acrylate. stackexchange.comwikipedia.org This is followed by saponification and decarboxylation to yield the final product. wikipedia.org To synthesize this compound, this strategy would need to be modified to include the propyl group at the C3 position. This could potentially be achieved by using a substituted acrylate in the initial Michael addition or by alkylating the intermediate β-keto ester before decarboxylation.

Formal [4+2] Cycloaddition Approaches

While less common for the direct synthesis of simple piperidin-4-ones, formal [4+2] cycloaddition reactions, such as the aza-Diels-Alder reaction, can be a powerful tool for constructing substituted piperidine (B6355638) rings. This approach would involve the reaction of a diene with an imine. For the synthesis of this compound, a suitably substituted diene could react with an N-methyl imine. The resulting cycloadduct would then require further functional group manipulations to install the ketone at the C4 position.

N-Alkylation and Side-Chain Introduction Methodologies

The introduction of the N-methyl and C3-propyl groups can be achieved at various stages of the synthesis.

N-Alkylation: If a piperidin-4-one without the N-methyl group is synthesized first, the methyl group can be introduced via N-alkylation. This is typically achieved by reacting the secondary amine with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. For example, the synthesis of 1-[11C]methylpiperidin-4-yl propionate (B1217596) ([11C]PMP) involves the N-alkylation of 4-piperidinyl propionate (PHP) with [11C]methyl trifluoromethanesulfonate. nih.gov

Side-Chain Introduction: The introduction of the propyl group at the C3 position is a key challenge. This could be accomplished by:

Alkylation at the Nitrogen Atom

The incorporation of the methyl group at the nitrogen atom is a critical step in the synthesis. This can be achieved through several established methods. One common approach involves the direct use of methylamine in a condensation reaction to form the heterocyclic ring, which simultaneously installs the N-methyl group. For instance, a classic synthesis of 1-methyl-4-piperidone involves a double Michael reaction between methylamine and two equivalents of ethyl acrylate, followed by cyclization and decarboxylation wikipedia.org.

Alternatively, if a pre-formed piperidin-4-one or a 3-propylpiperidin-4-one is used as the starting material, the N-methyl group can be introduced via direct alkylation. A highly efficient method for this transformation is transfer hydrogenation. This process can utilize formaldehyde as the methylating agent in the presence of a suitable catalyst, such as palladium on charcoal, and an acid like formic acid google.com. This method offers advantages such as operational simplicity and the use of ambient pressure, although it may require heating google.com. Another route involves reacting the secondary amine of the piperidine ring with a methylating agent like iodomethane (B122720) researchgate.net.

Introduction of Propyl Group

The introduction of the propyl group at the C-3 position, adjacent to the carbonyl group, is typically achieved through α-alkylation of a 1-methyl-4-piperidone precursor. General alkylation experiments on 1-substituted-4-piperidones have been successfully performed rsc.org. This transformation generally proceeds via the formation of an enolate intermediate by treating the piperidone with a strong base. The subsequent reaction of this enolate with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, would yield the desired 3-propyl substituted product. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid poly-alkylation.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters, including solvent, temperature, pressure, and catalysis.

Solvent Effects on Reaction Outcomes

The choice of solvent significantly impacts the reaction rates and product yields in the synthesis of piperidin-4-one derivatives. Research on related syntheses has explored a variety of solvents to determine optimal conditions. For instance, in a Strecker-type condensation for a piperidone derivative, a mixture of dichloromethane (B109758) (CH2Cl2) and acetic acid (AcOH) in a 1:1 ratio was found to provide the best results compared to methanol (B129727) (MeOH), ethanol (B145695) (EtOH), isopropanol (B130326) (i-PrOH), pure acetic acid, or acetonitrile (B52724) researchgate.net. The dichloromethane serves to dissolve intermediates formed during the reaction researchgate.net.

For purification and crystallization, which is a critical step for isolating the final product, different solvents and solvent mixtures are employed. These include distilled ethanol, mixtures of ethanol-ethyl acetate, and benzene-petroleum ether, indicating their potential utility as reaction solvents as well chemrevlett.com.

| Solvent/Solvent System | Application | Observation |

|---|---|---|

| CH2Cl2/AcOH (1:1) | Strecker-type Condensation | Optimal results, higher yields compared to other tested solvents. researchgate.net |

| Ethanol | Recrystallization | Commonly used for purifying piperidin-4-one derivatives. chemrevlett.com |

| Ethanol-Ethyl Acetate | Recrystallization | Used for recrystallizing 2,6-diaryl-3-(4-arylthio)piperidin-4-one series. chemrevlett.com |

| Benzene-Petroleum Ether | Recrystallization | Used for purifying N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones. chemrevlett.com |

Temperature and Pressure Optimization

Temperature is a key parameter in controlling the reaction kinetics. While some syntheses of piperidin-4-one derivatives can proceed at room temperature google.com, others require elevated temperatures to achieve reasonable reaction rates and yields. For example, the synthesis of N-methyl-4-piperidone can involve refluxing the reaction mixture chemicalbook.comlookchem.com. In one optimized Strecker-type condensation, heating the reaction to 45–50 °C was necessary for achieving nearly quantitative yields, a deviation from the typical 0–20 °C conditions for such reactions researchgate.net. Transfer hydrogenation reactions for N-methylation are often conducted at ambient pressure but may also require heating to proceed efficiently google.com.

Catalyst Development and Application

Catalysts play a vital role in many of the synthetic steps toward this compound, enhancing reaction rates and selectivity.

| Catalyst | Reaction Type | Function | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | Mannich-type condensation | Acid catalyst for the formation of the piperidone ring. | chemicalbook.com |

| Potassium Carbonate (K2CO3) | O-acylation of oximes | Acts as a base in the synthesis of piperidin-4-one oxime carbonates. | nih.gov |

| Tetrabutylammonium Bromide (TBAB) | O-acylation of oximes | Phase-transfer catalyst. | nih.gov |

| Palladium on Charcoal (Pd/C) | Transfer Hydrogenation | Catalyzes the N-methylation of piperidines using formaldehyde. | google.com |

Acid catalysts like p-toluenesulfonic acid are used in condensation reactions to form the piperidone ring structure chemicalbook.com. In derivatization reactions, such as the synthesis of oxime carbonates from a piperidin-4-one precursor, a combination of a base (potassium carbonate) and a phase-transfer catalyst (tetrabutylammonium bromide) has been shown to be effective nih.gov. For the N-methylation step via transfer hydrogenation, a palladium catalyst is essential google.com.

Green Chemistry Approaches in Synthesis (e.g., Deep Eutectic Solvents)

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Deep Eutectic Solvents (DESs) have emerged as a promising green alternative to volatile organic solvents for the synthesis of piperidin-4-one derivatives asianpubs.orgasianpubs.org. DESs are mixtures of hydrogen bond donors and acceptors which form a eutectic mixture with a melting point lower than the individual components.

A DES composed of glucose and urea (B33335) has been successfully used as an inexpensive, biodegradable, and effective reaction medium for synthesizing various substituted piperidin-4-ones asianpubs.orgasianpubs.org. These reactions proceed in good yields and high purities, minimizing the use of volatile and toxic chemicals asianpubs.org. Another green solvent system involves a DES made from glucose and choline (B1196258) chloride researchgate.net. The use of DESs aligns with the principles of green chemistry by providing a recyclable and non-toxic reaction medium asianpubs.orgrsc.orgrsc.org.

| Compound Synthesized | Yield (%) |

|---|---|

| 3-methyl-2,6-diphenyl piperidin-4-one | 82 |

| 3,5-dimethyl-2,6-diphenylpiperidin-4-one | 78 |

| 2,6-diphenylpiperidin-4-one | 75 |

| 3,5-dimethylpiperidin-4-one | 72 |

| 3-methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one | 70 |

| piperidin-4-one | 68 |

Stereoselective Synthesis of this compound Isomers

The generation of specific stereoisomers of this compound, a chiral 3-substituted 4-piperidone (B1582916), necessitates the use of stereoselective synthetic strategies. The key challenge lies in controlling the configuration at the C-3 position, which is adjacent to the carbonyl group. While specific literature detailing the synthesis of this compound is not extensively documented, established methodologies for the asymmetric synthesis of related substituted piperidones provide a clear framework for producing its enantiomers and diastereomers. These methods primarily involve the stereoselective alkylation of a pre-existing piperidone core.

One of the most effective and well-established strategies for achieving high levels of stereocontrol in the α-alkylation of ketones is the use of chiral auxiliaries. The (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone method is a prominent example. This approach can be readily adapted for the synthesis of the target compound, starting from the commercially available 1-methyl-4-piperidone.

The general synthetic sequence is as follows:

Hydrazone Formation: 1-Methyl-4-piperidone is condensed with a chiral hydrazine (B178648), such as SAMP, to form a chiral hydrazone.

Asymmetric Alkylation: The lithium aza-enolate of the hydrazone is generated by treatment with a strong base like n-butyllithium (n-BuLi). This chiral enolate is then allowed to react with an alkylating agent, in this case, a propyl halide (e.g., iodopropane), to introduce the propyl group at the C-3 position. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.

Hydrazone Cleavage: The resulting alkylated hydrazone is then cleaved, typically through ozonolysis or acidic hydrolysis, to regenerate the ketone functionality and yield the desired enantiomerically enriched 3-propyl-4-piperidone.

A study on a similar system involving the asymmetric synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines utilized this chiral hydrazone approach with notable success. lookchem.com The lithium aza-enolate of an N-BOC piperidinone SAMP hydrazone was alkylated with iodopropane, demonstrating the feasibility of introducing alkyl chains at the α-position with good enantiomeric excess. lookchem.com

The choice of the chiral auxiliary (SAMP or RAMP) determines which enantiomer of the final product is obtained. This flexibility is a significant advantage of the method.

Table 1: Key Reagents in SAMP/RAMP-Based Asymmetric Synthesis

| Step | Reagent/Intermediate | Purpose |

|---|---|---|

| 1 | 1-Methyl-4-piperidone | Starting Material |

| 2 | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) | Chiral Auxiliary |

| 3 | n-Butyllithium (n-BuLi) | Deprotonation to form the aza-enolate |

| 4 | Iodopropane or Propyl Bromide | Alkylating agent to introduce the propyl group |

| 5 | Ozone (O₃) or Acid (e.g., HCl) | Cleavage of the hydrazone to yield the ketone |

Another potential strategy involves the diastereoselective alkylation of N-protected piperidin-2-ones, which can offer insights applicable to 4-piperidones. For instance, the alkylation of a piperidin-2-one derived from D-phenylglycinol as a chiral auxiliary showed high diastereoselectivity. researchgate.net In this case, the existing chirality on the nitrogen atom's substituent directs the stereochemical outcome of the alkylation at the C-3 position. A similar approach could be envisioned for this compound, where a chiral group is temporarily installed on the nitrogen to direct the alkylation before being replaced by the methyl group.

Furthermore, multicomponent reactions offer a pathway to construct the piperidinone skeleton with inherent stereocontrol. A three-component cascade coupling involving a chiral nitro diester has been used to assemble a functionalized piperidinone skeleton in a single pot with high enantioselectivity. nih.gov Subsequent chemical transformations could then be used to arrive at the target molecule. While more complex, this approach builds the stereocenter during the ring formation process itself.

The stereochemical outcome of these reactions is highly dependent on the specific reagents, solvents, and reaction temperatures used. Optimization is typically required to achieve high diastereomeric ratios (d.r.) or enantiomeric excesses (e.e.). The separation of any resulting diastereomers can often be accomplished using standard chromatographic techniques. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 3 Propylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Spectral Assignment

A thorough search for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR data for 1-Methyl-3-propylpiperidin-4-one yielded no specific experimental spectra. This includes the absence of reported chemical shifts, coupling constants, and correlation data necessary for a complete spectral assignment and to determine the connectivity and stereochemistry of the molecule. Consequently, a detailed conformational analysis based on NMR spectroscopic data for this specific compound cannot be constructed from the available information.

While general principles of conformational analysis for piperidine (B6355638) rings are well-established, often showing a preference for a chair conformation, specific data on how the 3-propyl substituent influences the conformational equilibrium in this compound is not documented in the searched literature. Studies on related 3-substituted piperidin-4-ones suggest that the substituent's orientation (axial or equatorial) would significantly impact the chemical shifts and coupling constants of the ring protons, but without experimental data, this remains speculative for the title compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

No experimental Infrared (IR) or Raman spectra for this compound were found in the public domain. Typically, the IR and Raman spectra would be expected to show a strong absorption band corresponding to the C=O (ketone) stretching vibration. The exact position of this band would be influenced by the ring conformation and the electronic environment. Additionally, various C-H and C-N stretching and bending vibrations would be present, providing a characteristic fingerprint for the molecule. However, without the actual spectra, a detailed analysis of its functional groups and conformation through vibrational spectroscopy is not possible.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would confirm its elemental composition, is not available in the searched databases. Furthermore, no detailed experimental mass spectra or analyses of its fragmentation patterns were located. Such data would be crucial for understanding the molecule's behavior under ionization and for confirming its structure by identifying characteristic fragment ions.

Reactivity and Derivatization Chemistry of 1 Methyl 3 Propylpiperidin 4 One

Reactions at the Carbonyl Group

The carbonyl group in 1-methyl-3-propylpiperidin-4-one is a key center for nucleophilic attack, enabling reactions such as reductions, nucleophilic additions, and the formation of imine derivatives like oximes and semicarbazones.

The reduction of the ketone functionality in this compound yields the corresponding 1-methyl-3-propylpiperidin-4-ol. This transformation is typically achieved using hydride-reducing agents. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to either the cis or trans diastereomer of the resulting alcohol.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often used in protic solvents like methanol (B129727) or ethanol (B145695). wikipedia.org The reduction of related 4-piperidones with sodium borohydride is a well-established method. google.comnih.gov The reduction of α,β-unsaturated ketones with NaBH₄ can sometimes lead to 1,4-addition, though this is not a factor for saturated ketones like this compound. wikipedia.org

The stereochemistry of the reduction is influenced by the direction of the hydride attack on the carbonyl carbon. The approach of the hydride can be sterically hindered by the substituents on the piperidine (B6355638) ring, leading to a preferential formation of one diastereomer over the other.

Table 1: Illustrative Reduction Reactions of 4-Piperidones

| Reducing Agent | Solvent(s) | Typical Product(s) | Stereoselectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | cis- and trans-Piperidinols | Varies with substrate and conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | cis- and trans-Piperidinols | Often different from NaBH₄ due to steric bulk |

This table is illustrative and based on the general reactivity of 4-piperidones.

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles, particularly organometallic reagents such as Grignard and organolithium reagents. libretexts.org These reactions result in the formation of tertiary alcohols, with the nucleophile adding to the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to yield 1-methyl-4-propyl-3-methylpiperidin-4-ol after an aqueous workup. The reaction proceeds via a nucleophilic addition mechanism, where the hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral intermediate. msu.edu The reactivity of Grignard reagents with esters leads to a double addition, but with ketones, a single addition occurs to form a tertiary alcohol. masterorganicchemistry.comchemistrysteps.com

The stereochemical outcome of nucleophilic additions to cyclic ketones is often governed by steric hindrance, with the nucleophile preferentially attacking from the less hindered face of the carbonyl group. In the case of this compound, the presence of the C3-propyl group can direct the incoming nucleophile to the opposite face of the ring.

This compound can react with hydroxylamine (B1172632) (NH₂OH) and its derivatives to form oximes, and with semicarbazide (B1199961) (NH₂NHC(O)NH₂) to form semicarbazones. These reactions are condensation reactions that involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of oximes from substituted piperidin-4-ones is a well-documented transformation. semanticscholar.orgchemrevlett.com These reactions are often carried out in the presence of a weak acid or base as a catalyst. masterorganicchemistry.com The resulting oximes can exist as E and Z isomers, depending on the substituents on the piperidine ring. The synthesis of oxime esters from related 1-methyl-3-alkyl-2,6-diphenylpiperidin-4-one oximes has been reported, indicating the utility of these derivatives in further synthetic modifications. chemrevlett.com

Semicarbazone formation follows a similar mechanism and is a common method for the derivatization and characterization of ketones.

Table 2: Formation of Carbonyl Derivatives

| Reagent | Product Type | General Conditions |

| Hydroxylamine (NH₂OH·HCl) | Oxime | Ethanol, Sodium Acetate, Reflux |

| Semicarbazide (NH₂NHC(O)NH₂·HCl) | Semicarbazone | Ethanol, Water, Sodium Acetate, Room Temperature |

This table provides general conditions for the formation of oximes and semicarbazones from ketones.

Reactions at the Alpha-Carbons (α-to-carbonyl)

The carbonyl group activates the adjacent α-carbons (C3 and C5), making the protons on these carbons acidic and susceptible to removal by a base. This leads to the formation of enolates, which are key intermediates in a variety of carbon-carbon bond-forming reactions.

This compound possesses two α-carbons, at the C3 and C5 positions. Deprotonation at these sites by a suitable base leads to the formation of enolate anions. The regioselectivity of enolate formation (i.e., whether the C3 or C5 proton is removed) is influenced by both kinetic and thermodynamic factors. bham.ac.uk

Kinetic enolate: This is the less substituted enolate, formed faster by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. libretexts.org In this case, deprotonation would likely occur at the C5 position.

Thermodynamic enolate: This is the more substituted and more stable enolate, formed under conditions that allow for equilibrium, such as higher temperatures and a less hindered base. Deprotonation at the C3 position would lead to the thermodynamic enolate.

The resulting enolates are ambident nucleophiles, meaning they can react with electrophiles at either the α-carbon or the oxygen atom. Reactions with soft electrophiles, such as alkyl halides, typically occur at the carbon atom. bham.ac.uk

The enolate of this compound can be reacted with electrophiles like alkyl halides and acyl halides in alkylation and acylation reactions, respectively. These reactions are powerful methods for introducing new substituents at the α-position.

For an alkylation reaction to be effective, the enolate must be generated in a high concentration using a strong base in an aprotic solvent to avoid competing reactions. libretexts.org For example, after forming the enolate with LDA, the addition of an alkyl halide such as methyl iodide would be expected to yield a methylated product at the α-carbon. Alkylation experiments on related 1-alkyl-4-piperidones have been described, leading to the formation of 3-acetonyl-4-piperidones. rsc.org

Acylation reactions involve the reaction of the enolate with an acylating agent, such as an acid chloride or an anhydride. This would introduce an acyl group at the α-carbon, leading to the formation of a β-dicarbonyl compound.

Table 3: Illustrative α-Alkylation of 4-Piperidones

| Base/Solvent System | Electrophile | Expected Product |

| LDA / THF | Methyl Iodide (CH₃I) | 1-Methyl-3-propyl-5-methylpiperidin-4-one (from kinetic enolate) or 1,3-dimethyl-3-propylpiperidin-4-one (from thermodynamic enolate) |

| NaH / THF | Benzyl Bromide (BnBr) | α-Benzylated piperidone derivative |

This table is illustrative and based on the general principles of enolate alkylation.

Condensation Reactions

The carbonyl group of this compound is a primary site for condensation reactions, which are crucial for constructing larger and more complex molecules. These reactions typically involve the nucleophilic addition to the carbonyl carbon, followed by a dehydration step.

A notable example is the Knoevenagel condensation , where the piperidone reacts with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. wikipedia.orgwikipedia.org This reaction is usually catalyzed by a weak base like piperidine or an ammonium (B1175870) salt and results in the formation of an α,β-unsaturated product. wikipedia.orgjst.go.jptandfonline.com The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the piperidone. Subsequent elimination of water yields the final condensed product. wikipedia.orgacs.org

Another significant condensation reaction is the Gewald reaction , a multicomponent process where the ketone, an α-cyanoester, and elemental sulfur react in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.netthieme-connect.comnih.gov This reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org The use of N-substituted piperidin-4-ones, such as this compound, in the Gewald reaction leads to the formation of thieno[2,3-c]pyridine (B153571) derivatives. researchgate.net

The following table summarizes representative condensation reactions applicable to this compound:

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | Weak base (e.g., piperidine) | α,β-Unsaturated ketone |

| Gewald Reaction | α-Cyanoester, Elemental Sulfur | Base (e.g., piperidine) | Fused 2-Aminothiophene |

Reactions at the Nitrogen Atom

The tertiary amine in the piperidine ring offers another avenue for chemical modification, primarily through reactions that target the nitrogen's lone pair of electrons.

The nitrogen atom of this compound can be readily alkylated by treatment with an alkyl halide, a process known as quaternization. This reaction results in the formation of a quaternary ammonium salt. For instance, reaction with methyl iodide would yield 1,1-dimethyl-3-propyl-4-oxopiperidinium iodide. This transformation introduces a permanent positive charge on the nitrogen atom, altering the molecule's physical and chemical properties.

Oxidation of the tertiary amine leads to the formation of an N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting this compound N-oxide features a new functional group that can influence the molecule's reactivity and serve as an intermediate in further transformations, such as the Polonovski reaction.

Ring-Opening and Ring-Expansion/Contraction Reactions

While generally stable, the piperidine ring can be induced to undergo structural rearrangements under specific reaction conditions.

Ring-Opening Reactions: The von Braun reaction provides a method for ring-opening of tertiary amines. wikipedia.orgdrugfuture.comyoutube.com Treatment of this compound with cyanogen (B1215507) bromide would lead to the cleavage of a C-N bond, resulting in an N-cyano-N-methyl derivative with an opened ring structure. wikipedia.org The mechanism involves nucleophilic attack by the amine on the cyanogen bromide, followed by a second nucleophilic substitution where the bromide ion attacks one of the carbon atoms attached to the nitrogen. wikipedia.org

Ring-Expansion Reactions: The Tiffeneau-Demjanov rearrangement offers a pathway for expanding the six-membered piperidine ring to a seven-membered ring. wikipedia.orgnumberanalytics.comwikipedia.orglibretexts.org This process typically involves the conversion of the ketone to a 1-aminomethyl-cycloalkanol, which upon treatment with nitrous acid, undergoes rearrangement to a ring-expanded ketone. wikipedia.orgslideshare.net The reaction proceeds through the formation of a diazonium salt, which then rearranges with the migration of an adjacent carbon atom to form a more stable carbocation, ultimately leading to the expanded ring. wikipedia.orgnumberanalytics.com

Ring-Contraction Reactions: The Favorskii rearrangement of a cyclic α-halo ketone can lead to a ring-contracted product. nrochemistry.comwikipedia.orgslideshare.netyoutube.com If this compound were to be halogenated at the C5 position, subsequent treatment with a base like an alkoxide could induce a rearrangement to a substituted pyrrolidine-3-carboxylic acid derivative. wikipedia.org The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.org

Synthesis of Heterocyclic Derivatives Utilizing this compound as a Building Block

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

The reaction of 4-piperidones with hydrazine (B178648) or its derivatives is a common method for constructing fused pyrazole (B372694) rings, leading to pyrazolo[4,3-c]pyridine scaffolds. mdpi.comnih.govrsc.org Similarly, reaction with hydroxylamine can yield fused isoxazole (B147169) rings, forming isoxazolo[4,3-c]piperidine structures. nih.govnih.govwpmucdn.com These reactions are driven by the initial formation of a hydrazone or oxime at the C4 position, followed by an intramolecular cyclization.

The following table outlines some of the heterocyclic systems that can be synthesized from this compound:

| Reagent(s) | Resulting Heterocyclic System |

| Hydrazine or substituted hydrazines | Pyrazolo[4,3-c]pyridine |

| Hydroxylamine | Isoxazolo[4,3-c]pyridine |

| α-Cyanoester, Sulfur, Base (Gewald Reaction) | Thieno[2,3-c]pyridine |

These synthetic pathways highlight the utility of this compound as a versatile platform for generating a wide array of complex heterocyclic molecules with potential applications in various fields of chemical research.

Theoretical and Computational Studies on 1 Methyl 3 Propylpiperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science for predicting molecular properties. For a molecule like 1-Methyl-3-propylpiperidin-4-one, DFT calculations could be employed to determine a variety of electronic and spectroscopic properties.

Key Applications of DFT:

| Property | Description |

| Optimized Geometry | Predicts the most stable three-dimensional arrangement of atoms, including bond lengths and angles. |

| Electronic Properties | Calculates the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the electrostatic potential map, which indicates regions of positive and negative charge. |

| Spectroscopic Prediction | Simulates spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the experimental characterization of the compound. |

For instance, a DFT study on a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, utilized the B3LYP/6-31+G(d,p) level of theory to optimize the molecular geometry and calculate fundamental vibrational frequencies. nih.gov Similar calculations for this compound would provide valuable data on its structural and spectroscopic characteristics.

Ab Initio Calculations for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods can provide highly accurate results, though they are often more computationally expensive than DFT. For a molecule of the size of this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used for very precise energy and property calculations.

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring in this compound can adopt various conformations, and understanding the relative energies of these conformers is crucial for predicting its behavior.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) methods use classical physics to model the potential energy of a system of atoms. These methods are computationally less demanding than quantum mechanical calculations and are well-suited for exploring the conformational space of larger molecules. Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule, such as conformational changes and flexibility. For example, MD simulations have been used to evaluate the stability of protein-ligand complexes involving piperidine derivatives.

Prediction of Preferred Conformations and Chair Flips

The piperidine ring typically adopts a chair conformation. For this compound, the substituents (the methyl group on the nitrogen and the propyl group on the carbon at position 3) can be in either axial or equatorial positions. Computational methods can predict the relative energies of these different chair conformations. The energy barrier for the "chair flip," the process of converting from one chair conformation to another, can also be calculated. Studies on similar piperidin-4-one derivatives have shown that the piperidine ring often adopts a distorted chair conformation. nih.govsci-hub.se

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. ufl.edu For this compound, computational methods could be used to study various reactions, such as its synthesis or its potential metabolic pathways.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics. For instance, computational studies on the reaction of other organic molecules have successfully elucidated complex reaction mechanisms. nih.govmdpi.com

Transition State Characterization

There is no publicly available information detailing the characterization of transition states for reactions involving this compound. Such studies would typically involve quantum chemical calculations to identify the geometry, energy, and vibrational frequencies of transition state structures for specific chemical transformations, such as its synthesis, decomposition, or isomerization. The absence of this data prevents any detailed discussion on the mechanistic pathways involving this specific molecule.

Kinetic and Thermodynamic Parameters Prediction

Similarly, there is a lack of published data on the predicted kinetic and thermodynamic parameters for this compound. These parameters, which include but are not limited to enthalpy of formation, Gibbs free energy, entropy, and reaction rate constants, are fundamental to understanding the stability and reactivity of a compound. Without computational or experimental studies on this specific molecule, no data tables or detailed findings can be presented.

Structure-Property Relationship Studies (non-biological)

No non-biological structure-property relationship studies specifically for this compound were found in the public domain. Such studies would investigate how the unique structural features of this compound (the N-methyl group, the propyl group at the 3-position, and the carbonyl group at the 4-position) influence its physical and chemical properties, such as solubility, boiling point, or reactivity. While research on related compounds exists, extrapolating these findings to this compound without specific data would be speculative and scientifically unsound.

Mechanistic Investigations of Chemical Transformations Involving 1 Methyl 3 Propylpiperidin 4 One

Detailed Reaction Pathway Elucidation

The formation of 1-Methyl-3-propylpiperidin-4-one via the Dieckmann condensation proceeds through a well-established multi-step pathway. The reaction initiates with the deprotonation of an α-carbon of the precursor amino diester by a strong base, forming a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to the formation of a cyclic tetrahedral intermediate. libretexts.orgpurechemistry.org

The subsequent collapse of this intermediate results in the expulsion of an alkoxide leaving group and the formation of the β-keto ester, which in this case is the piperidone ring with a carbalkoxy group at the 3-position. The final step often involves the deprotonation of the highly acidic α-hydrogen between the two carbonyl groups, which drives the equilibrium towards the product. An acidic workup is then required to protonate this enolate and yield the final this compound after decarboxylation. libretexts.org

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable tools for elucidating this reaction pathway by identifying the key intermediates and the final product. mdpi.com For instance, the disappearance of the ester C-O stretch and the appearance of a new ketone C=O stretch in the IR spectrum would indicate the progress of the reaction. Similarly, 1H and 13C NMR can be used to track the changes in the chemical environment of the protons and carbons throughout the reaction.

Computational studies using Density Functional Theory (DFT) can also provide significant insights into the reaction mechanism, helping to determine the transition state energies and the most favorable reaction pathway. acs.org

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalysts and reagents is paramount in directing the outcome of the synthesis and transformation of this compound. In the context of the Dieckmann condensation, the base catalyst plays a central role. Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA) are commonly employed to facilitate the initial deprotonation without competing in nucleophilic attack. numberanalytics.com The stoichiometry of the base is also critical, as a full equivalent is required to drive the reaction to completion by deprotonating the final β-keto ester. libretexts.org

In addition to traditional base catalysis, organocatalysts have emerged as powerful tools for the synthesis of substituted piperidines, often providing high levels of stereoselectivity. nih.gov For example, tartaric acid has been used as a catalyst in the one-pot synthesis of highly substituted piperidines. nih.gov While not directly applied to this compound, these studies highlight the potential for developing more environmentally benign and stereoselective synthetic routes.

The reagents used in subsequent transformations of the piperidone ring dictate the nature of the final product. For instance, reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can selectively reduce the ketone to a hydroxyl group. The choice of reagent can also influence the stereochemical outcome of the reaction.

The impact of different catalysts and reagents on the synthesis of related substituted piperidones is summarized in the table below, providing a valuable reference for understanding their potential role in the synthesis of this compound.

Table 2: Influence of Catalysts and Reagents on Substituted Piperidone Synthesis

| Catalyst/Reagent | Precursor Type | Product Type | Key Observations | Reference |

| Sodium Ethoxide | Amino Diester | β-Keto Ester (Piperidone) | Classic strong base for Dieckmann condensation. | purechemistry.org |

| Potassium tert-Butoxide | Diester | Cyclic β-Keto Ester | Strong, sterically hindered base favoring intramolecular reaction. | numberanalytics.com |

| Tartaric Acid | Aldehyde, Aniline, β-Ketoester | Highly Substituted Piperidine (B6355638) | Organocatalyst enabling one-pot synthesis under mild conditions. nih.gov | nih.gov |

| Palladium Complexes | Alkenyl Amines | Piperidines | Catalyzes cyclization reactions, can influence stereoselectivity. | organic-chemistry.org |

| Gold Complexes | N-homopropargyl amides | Piperidin-4-ones | Catalyzes cyclization to form the piperidone ring. nih.gov | nih.gov |

Analytical Methodologies for the Detection and Quantification of 1 Methyl 3 Propylpiperidin 4 One in Non Biological Matrices

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for the separation and analysis of individual components within a mixture. For a compound like 1-Methyl-3-propylpiperidin-4-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for effective analysis.

While specific validated HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as 1-Methyl-4-piperidone (B142233), provide a strong foundation for method development. sielc.com A reverse-phase HPLC (RP-HPLC) approach is a logical starting point.

Method Development Considerations:

Column: A C18 column is a common choice for the separation of moderately polar compounds. For instance, a Gemini C18 column (5 µm, 250 × 4.6 mm) has been used for the analysis of other piperidine (B6355638) derivatives. nih.gov

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH) and an aqueous buffer is typically used. The pH of the aqueous phase can be adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. For basic compounds like this compound, an acidic mobile phase containing a small percentage of an acid like formic acid or trifluoroacetic acid (TFA) is often employed to improve peak symmetry. nih.govrsc.org For example, a mobile phase of 0.1% TFA in water (A) and acetonitrile (B) with a gradient elution can be effective. nih.gov

Detection: A UV-Vis detector is commonly used for HPLC analysis. The detection wavelength should be set at the absorbance maximum of this compound. For piperidin-4-one derivatives, UV detection is often performed in the range of 210-280 nm. nih.gov If higher sensitivity and specificity are required, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).

Validation Parameters:

A developed HPLC method would need to be validated according to standard guidelines to ensure its reliability. Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A hypothetical example of HPLC conditions that could be a starting point for the analysis of this compound is presented in the table below.

| Parameter | Suggested Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas chromatography is another powerful technique suitable for the analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis.

Method Development Considerations:

Column: A capillary column with a stationary phase of intermediate polarity, such as a 5% phenyl/95% methyl polysiloxane, is often a good choice for the analysis of piperazine (B1678402) and piperidine derivatives. unodc.org

Detectors:

Flame Ionization Detector (FID): A universal detector that responds to most organic compounds. It offers good sensitivity and a wide linear range. unodc.org

Nitrogen-Phosphorus Detector (NPD): A selective detector that is highly sensitive to nitrogen-containing compounds, making it particularly suitable for the analysis of this compound. nih.gov

Mass Spectrometry (MS): GC-MS provides high selectivity and structural information, which is invaluable for unequivocal identification. nih.gov

Derivatization: For compounds with polar functional groups, derivatization may be necessary to improve volatility and thermal stability. However, for this compound, this may not be essential.

The table below outlines potential GC conditions for the analysis of this compound, based on methods for similar compounds.

| Parameter | Suggested Condition |

| Column | 5% Phenyl/95% Methyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector Temperature | 280 °C (FID/NPD) |

| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min) |

| Injection Mode | Split or Splitless |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simpler and more accessible technique compared to chromatography. However, its application for the direct quantification of this compound in complex matrices is limited due to potential interferences from other UV-absorbing compounds.

A spectrophotometric method would involve measuring the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). The concentration can then be determined using a calibration curve prepared with standards of known concentrations. Research on similar piperidin-4-one derivatives suggests that the λmax is likely in the UV region. researchgate.net

Derivative spectrophotometry could be a more selective approach. By calculating the first or higher-order derivative of the absorption spectrum, it is possible to resolve overlapping spectra and improve quantification in the presence of interfering substances. nih.gov

Sample Preparation Strategies for Specific Non-Biological Matrices

The effective extraction and clean-up of this compound from non-biological matrices like soil and water are critical for accurate quantification. The basic nature of the piperidine ring is a key consideration in developing these strategies.

For Water Samples:

Solid-Phase Extraction (SPE): This is a common technique for the pre-concentration and purification of analytes from aqueous samples. For basic compounds like piperidine alkaloids, cation-exchange SPE cartridges (e.g., MCX) are highly effective. nih.govmdpi.comresearchgate.net The sample is loaded under acidic conditions to protonate the analyte, which then binds to the sorbent. After washing to remove interferences, the analyte is eluted with a basic organic solvent. nih.govmdpi.comresearchgate.net

For Soil and Sediment Samples:

Solvent Extraction: The first step is typically extraction with an appropriate solvent. An acidified organic solvent, such as methanol or acetonitrile containing a small amount of acid (e.g., formic acid or sulfuric acid), is often used to efficiently extract basic alkaloids. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used in pesticide residue analysis, can also be adapted for alkaloids. It involves an initial extraction with an organic solvent followed by a partitioning step with salts to separate the analyte into the organic phase. A subsequent dispersive SPE (d-SPE) clean-up step using sorbents like primary secondary amine (PSA) can remove interfering matrix components. nih.gov

The following table summarizes a potential sample preparation workflow.

| Matrix | Extraction Method | Clean-up/Concentration |

| Water | Direct loading or acidification | Cation-Exchange Solid-Phase Extraction (SPE) |

| Soil | Acidified solvent extraction (e.g., Methanol/Formic Acid) | QuEChERS or Solid-Phase Extraction (SPE) |

Development of Novel Detection Probes (non-biological applications)

The development of novel detection probes, such as fluorescent sensors, offers the potential for rapid and highly sensitive detection of specific analytes. While there are no known probes specifically designed for this compound, research into probes for other amines and cyclic nitrogen compounds provides a conceptual basis.

The design of a fluorescent probe for this compound could be based on the reactivity of the piperidine nitrogen or the ketone functional group. For instance, a probe could be designed to undergo a specific reaction with the tertiary amine, leading to a change in its fluorescence properties (e.g., a "turn-on" or "turn-off" response). Research on fluorescent probes for other amines often utilizes principles like photoinduced electron transfer (PET) quenching, where the interaction with the amine modulates the fluorescence of a fluorophore. nih.gov

The development of such a probe would involve:

Designing and synthesizing a fluorophore with a reactive site that can selectively interact with the target analyte.

Characterizing the photophysical properties of the probe in the absence and presence of this compound.

Evaluating the selectivity of the probe against other potentially interfering compounds.

While currently in the conceptual stage for this specific compound, the field of fluorescent probes is rapidly advancing and could provide powerful future analytical tools. nih.govnih.gov

Emerging Research Directions and Future Perspectives in 1 Methyl 3 Propylpiperidin 4 One Chemistry

Application in Materials Science

The incorporation of piperidone moieties into polymer structures is an emerging area of materials science. While specific studies on 1-Methyl-3-propylpiperidin-4-one are not prevalent, research on related 4-piperidones demonstrates their potential as monomers for novel polymers. For instance, 4-piperidone (B1582916) and its N-alkylated derivatives can react with aromatic hydrocarbons in the presence of trifluoromethanesulfonic acid to form linear high-molecular-weight polymers. nih.gov Furthermore, N-(2-phenethyl)piperidone has been shown to undergo self-polymerization, yielding a hyperbranched polymer. nih.gov These findings suggest that this compound could similarly serve as a building block for new polymeric materials with unique properties. The presence of the propyl group at the 3-position could influence the polymer's physical characteristics, such as its glass transition temperature and solubility.

Additionally, derivatives of 2,2,6,6-tetramethyl-4-oxopiperidine have been utilized as stabilizers for synthetic polymers against photo- and thermal degradation. google.com This opens up the possibility of investigating this compound and its derivatives for similar stabilizing applications in various polymer systems. The functionalization of the piperidone ring allows for its incorporation into polymer chains, potentially enhancing the material's durability and lifespan. wikipedia.org

Role as a Privileged Scaffold for Novel Chemical Entities

The term "privileged scaffold" refers to molecular frameworks that can bind to a range of different biological targets. acs.org The piperidine (B6355638) ring is a classic example of such a scaffold, being a key structural feature in numerous natural products and pharmaceutical drugs. chemrevlett.com The versatility of the piperidin-4-one core allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with a wide spectrum of biological activities.

Derivatives of 1-methyl-4-piperidone (B142233) have been used as precursors in the synthesis of a variety of pharmacologically active agents. acs.org Although direct evidence for this compound is scarce, a closely related compound, 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine, has been developed and investigated as a potent dopamine (B1211576) reuptake inhibitor. wikipedia.orgwikiwand.com This highlights the potential of the 1-methyl-3-propylpiperidine core as a scaffold for developing new chemical entities with specific biological targets. The introduction of the propyl group at the C-3 position can significantly influence the molecule's conformational preferences and, consequently, its binding affinity and selectivity for various receptors.

Green and Sustainable Synthesis of Piperidin-4-ones

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of piperidin-4-one derivatives, several green and sustainable approaches have been explored. researchgate.net One notable method involves the use of deep eutectic solvents (DES), such as a mixture of glucose and urea (B33335), as a reaction medium. asianpubs.orgsciencemadness.org This approach has been successfully applied to the synthesis of various 3-alkyl-2,6-diarylpiperidin-4-ones, offering an inexpensive and environmentally safer alternative to conventional organic solvents. asianpubs.orgsciencemadness.org

The Mannich reaction, a cornerstone for the synthesis of piperidin-4-ones, can be performed under solvent-free conditions using a grindstone method, which is another eco-friendly technique. chemrevlett.comresearchgate.net This method has been shown to be effective for the synthesis of N-acetyl-3-arylidene-5-methyl-2,6-diaryl-piperidin-4-one. researchgate.net These green methodologies could potentially be adapted for the synthesis of this compound, reducing the environmental impact of its production.

| Green Synthesis Approach | Key Features | Example Application |

| Deep Eutectic Solvents (DES) | Inexpensive, biodegradable, low toxicity | Synthesis of 3-methyl-2,6-diphenyl piperidin-4-one using a glucose-urea solvent. asianpubs.orgsciencemadness.org |

| Grindstone Method (Solvent-free) | Reduced solvent waste, simple work-up | Synthesis of N-acetyl-3-arylidene-5-methyl-2,6-diaryl-piperidin-4-one. researchgate.net |

| Catalytic Transfer Hydrogenation | Avoids high-pressure H2 gas | Reduction of pyridinium (B92312) salts to piperidines using a formic acid/triethylamine mixture. dicp.ac.cn |

Advanced Computational Design of Derivatives

Computational chemistry plays a crucial role in modern drug discovery and materials science by predicting the properties and interactions of molecules. For piperidine derivatives, computational studies can provide valuable insights into their conformational preferences, which are critical for their biological activity and physical properties.

Quantum mechanics (QM) calculations have been used to study the conformational preferences of N-substituted piperidines. nih.gov For example, studies on 2-methyl-1-phenylpiperidine have shown that the axial orientation of the methyl group is modestly favored over the equatorial orientation. nih.gov Such computational analyses could be applied to this compound to understand how the interplay between the N-methyl and C-3-propyl groups influences the ring conformation. This knowledge is essential for the rational design of derivatives with specific three-dimensional structures tailored for particular applications. Molecular docking studies on related 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been used to predict their binding to target proteins, demonstrating the utility of computational methods in identifying potential therapeutic candidates. researchgate.net

Stereochemical Control in Complex Derivatization

The stereochemistry of substituents on the piperidine ring is a critical determinant of a molecule's biological activity. The development of stereoselective synthetic methods is therefore of paramount importance for accessing specific isomers of substituted piperidones.

For 3-substituted piperidin-4-ones, achieving stereocontrol during synthesis is a significant challenge. Various strategies have been developed to address this, including the use of chiral auxiliaries and stereoselective reactions. For instance, the synthesis of chiral piperidines has been achieved through the rhodium-catalyzed reductive transamination of pyridinium salts with excellent diastereo- and enantioselectivities. dicp.ac.cn A stereoselective three-component vinylogous Mannich-type reaction has also been developed to synthesize multi-substituted chiral piperidines. rsc.org

Alkylation of 1-alkyl-4-piperidones can lead to the formation of 3-substituted derivatives, and the stereochemical outcome of this reaction can be influenced by the reaction conditions and the nature of the substituents. rsc.org The synthesis of cyanoacetyl hydrazones of 3-alkyl-2,6-diarylpiperidin-4-ones has been achieved stereoselectively, with the stereochemistry established using NMR spectroscopy. researchgate.net These approaches could be adapted to control the stereochemistry at the C-3 position of this compound, allowing for the synthesis of specific diastereomers and enantiomers for further investigation.

| Stereoselective Method | Description | Application |

| Rhodium-Catalyzed Reductive Transamination | Asymmetric reduction of pyridinium salts using a chiral primary amine. dicp.ac.cn | Synthesis of various chiral piperidines with high diastereo- and enantio-selectivities. dicp.ac.cn |

| Vinylogous Mannich-type Reaction | A three-component reaction using a functionalized dienolate to create chiral dihydropyridinones. rsc.org | Asymmetric synthesis of multi-substituted chiral piperidines. rsc.org |

| Use of Chiral Auxiliaries | Attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction. | Synthesis of enantiomerically enriched piperidine derivatives. |

Q & A

What are the most reliable synthetic routes for 1-Methyl-3-propylpiperidin-4-one, and how can reaction conditions be optimized for high yield?

Basic Synthesis

A common method involves cyclization reactions using precursors like 4-piperidone derivatives. For example, methylamine and 4-piperidone can react under acidic catalysis (e.g., HCl) in ethanol or dichloromethane to form the piperidinone core . Propyl group introduction may require alkylation steps with propyl halides under controlled pH and temperature. Key parameters include solvent polarity, catalyst selection, and reaction time. Purification typically involves recrystallization or column chromatography .

Advanced Optimization

To improve yield, consider optimizing the alkylation step using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis for faster kinetics. Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry to minimize side products like over-alkylated derivatives .

How should researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

Basic Characterization

Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the piperidinone ring and substituent positions. For example, the carbonyl group (C=O) appears at ~208 ppm in ¹³C NMR, while methyl and propyl protons show distinct splitting patterns in ¹H NMR . Mass spectrometry (GC/MS or ESI-MS) validates molecular weight (e.g., C₉H₁₇NO: calculated 155.13 g/mol) .

Advanced Analysis

For stereochemical or conformational ambiguities, employ X-ray crystallography (as in piperidine derivatives like 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one) to resolve crystal packing and bond angles . High-resolution LC-MS can detect trace impurities, while IR spectroscopy identifies functional group reactivity (e.g., C=O stretch at ~1700 cm⁻¹) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Safety

The compound is classified under GHS as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers away from heat and oxidizers .

Advanced Risk Mitigation

Thermal decomposition releases toxic gases (e.g., CO, NOₓ), necessitating inert atmospheres for high-temperature reactions. Spill management requires neutralization with non-reactive absorbents (e.g., vermiculite) and disposal via hazardous waste channels .

How does this compound interact with enzymatic targets, and what experimental models validate these interactions?

Basic Biochemical Role

Piperidin-4-one derivatives act as precursors for analgesics (e.g., fentanyl analogs) by interacting with opioid receptor synthesis pathways. In vitro assays (e.g., enzyme-linked immunosorbent assays) quantify binding affinity to target proteins like μ-opioid receptors .

Advanced Mechanistic Studies

Use molecular docking simulations to predict binding modes with receptors. Validate via competitive inhibition assays (e.g., radioligand displacement) and mutagenesis studies to identify critical amino acid residues in enzyme active sites .

How can researchers address contradictions in reported bioactivity data for this compound derivatives?

Methodological Strategies

Discrepancies may arise from solvent polarity effects (e.g., DMSO vs. aqueous buffers) or enantiomeric impurities. Perform chiral HPLC to isolate enantiomers and test their individual bioactivities . Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

What strategies are effective for separating enantiomers of this compound derivatives?

Advanced Resolution Techniques

Use chiral auxiliaries (e.g., (R)- or (S)-1-phenylethylamine) during synthesis to induce diastereomer formation, followed by recrystallization. Alternatively, employ immobilized chiral stationary phases (e.g., amylose-based columns) for preparative-scale separations .

How can computational modeling enhance the design of this compound-based therapeutics?

Advanced Applications

Density functional theory (DFT) predicts electronic properties and reactivity, while molecular dynamics simulations assess stability in biological membranes. QSAR models correlate structural modifications (e.g., substituent bulkiness) with pharmacokinetic parameters like logP and bioavailability .

What are the stability profiles of this compound under varying storage conditions?

Basic Stability

The compound is hygroscopic; store desiccated at –20°C in amber vials. Avoid prolonged exposure to light, which may catalyze keto-enol tautomerization .

Advanced Degradation Studies

Accelerated stability testing (40°C/75% RH) over 6 months reveals decomposition products via LC-MS. Control humidity using silica gel packs and monitor peroxide formation in ether-based solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.